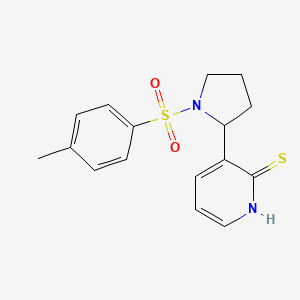

3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol

Beschreibung

Contextualizing the Compound within Pyridine (B92270) and Pyrrolidine (B122466) Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.com Within this class, nitrogen-containing heterocycles are of paramount importance. openmedicinalchemistryjournal.com The structure of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is a hybrid of two such critical nitrogen heterocycles: pyridine and pyrrolidine.

The pyridine ring is a six-membered aromatic heterocycle structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. nih.govnih.gov This substitution makes the ring electron-deficient and imparts basicity and polarity. nih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets like enzyme active sites and receptors. nih.gov Consequently, the pyridine scaffold is a versatile and ubiquitous component in medicinal chemistry, found in drugs with applications ranging from anticancer to antitubercular treatments. nih.govnih.gov

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. researchgate.net This non-aromatic ring is a core component of many natural alkaloids, including nicotine (B1678760) and kainic acid, and is widely used in the development of pharmaceuticals and chiral catalysts. researchgate.net Its conformational flexibility and the stereocenter often present at the point of substitution allow for precise three-dimensional orientations, which is critical for selective interactions with biological macromolecules. The integration of both pyridine and pyrrolidine rings into a single molecule, as seen in the target compound, creates a sophisticated framework that combines the aromatic, electron-accepting properties of pyridine with the chiral, three-dimensional structure of pyrrolidine.

Academic Significance of Thiol-Substituted Pyridine and Sulfonamide Scaffolds

The academic and industrial interest in this compound is further enhanced by the presence of its specific functional groups: a pyridine-2-thiol (B7724439) and a tosyl (sulfonamide) group.

Thiol-Substituted Pyridine: The pyridine-2-thiol moiety is a dynamic functional group. It exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. wikipedia.org This duality influences its chemical reactivity and physical properties. The thiol group is nucleophilic and can participate in various chemical reactions, including alkylation and oxidation to form disulfides. creative-proteomics.commdpi.com Furthermore, pyridine-2-thiol and its derivatives are excellent chelating agents, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgmdpi.com This property has led to their use in coordination chemistry, catalysis, and as corrosion inhibitors. mdpi.comontosight.airesearchgate.net In a biological context, the thiol group can interact with proteins, potentially acting as an enzyme inhibitor. ontosight.ai

Sulfonamide Scaffolds: The sulfonamide functional group (-SO₂N<) is one of the most important pharmacophores in drug discovery. nih.gov Since the advent of Prontosil, the first commercially available antibacterial sulfonamide, this scaffold has become a cornerstone of medicinal chemistry. scispace.comcitedrive.com Sulfonamide-containing molecules exhibit an exceptionally broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties. citedrive.comnih.govajchem-b.com The tosyl group (p-toluenesulfonyl) is a specific type of sulfonamide widely used as a protecting group for amines in organic synthesis due to its stability and the relative ease of its removal. It also functions as a key structural element in many biologically active compounds.

| Structural Component | Chemical Class | Significance in Chemical Research |

| Pyridine Ring | Aromatic Heterocycle | Versatile pharmacophore, hydrogen bonding capability, electronic properties. nih.govnih.gov |

| Pyrrolidine Ring | Saturated Heterocycle | Core of many alkaloids, provides chirality and 3D structure. researchgate.net |

| Thiol Group (-SH) | Organosulfur Compound | High nucleophilicity, metal chelation, redox activity, tautomerism. wikipedia.orgcreative-proteomics.com |

| Sulfonamide Group | Organosulfur Compound | Privileged scaffold in medicinal chemistry with broad biological activities. nih.govscispace.comajchem-b.com |

Overview of Advanced Research Trajectories Related to Analogous Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its structural analogs provide significant insight into its potential applications. Investigations into molecules containing combinations of its core scaffolds are active and varied.

Analogs of the Pyridine-Pyrrolidine Core: The combination of pyridine and pyrrolidine rings is a well-explored motif. The most famous example is nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), a potent agonist of nicotinic acetylcholine (B1216132) receptors. chemeo.comnih.gov Research into analogs of this core structure continues to be a fertile ground for the discovery of new central nervous system agents. A very close structural analog, 3-(1-Tosylpyrrolidin-2-yl)pyridine, has been identified and is studied within the context of drug discovery for its potential biological activities. ontosight.ai

Research on Pyridine-Thiol Derivatives: The pyridine-thiol scaffold is a versatile synthon for constructing more complex heterocyclic systems. For instance, nicotinonitrile and pyridinethione derivatives are used as starting materials to synthesize thieno[2,3-b]pyridines, a class of compounds that have been evaluated for antiproliferative activity against various human cancer cell lines. nih.govnih.gov This suggests a potential pathway for transforming this compound into novel therapeutic agents.

Developments in Sulfonamide-Containing Heterocycles: The strategic combination of sulfonamide groups with other heterocyclic rings is a prominent theme in modern medicinal chemistry. Researchers actively design and synthesize novel sulfonamide derivatives to target a wide array of diseases. For example, arylpyridin-2-yl guanidine (B92328) derivatives have been developed as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), with applications in inflammatory diseases like asthma. mdpi.com Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess potent antibacterial activity. nih.gov These studies highlight the ongoing effort to leverage the synergistic effects of combining sulfonamides with heterocycles like pyridine to develop new therapeutic agents.

| Analogous Structure Class | Research Focus | Potential Application | Key Findings |

| Pyridine-Pyrrolidine Analogs | CNS Agents | Neurological Disorders | Nicotine is a potent nAChR agonist; other analogs are explored for similar targets. nih.govontosight.ai |

| Thieno[2,3-b]pyridines | Anticancer Agents | Oncology | Synthesized from pyridinethione precursors, some derivatives show significant cytotoxic activity against cancer cells. nih.govnih.gov |

| Arylpyridin-2-yl Guanidines | Kinase Inhibitors | Inflammatory Diseases | A benzimidazole (B57391) derivative was identified as a potent MSK1 inhibitor, effective in a mouse model of asthma. mdpi.com |

| Pyridine-Oxazolidinones | Antibacterial Agents | Infectious Diseases | Certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria, comparable to linezolid. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H18N2O2S2 |

|---|---|

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |

InChI |

InChI=1S/C16H18N2O2S2/c1-12-6-8-13(9-7-12)22(19,20)18-11-3-5-15(18)14-4-2-10-17-16(14)21/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,21) |

InChI-Schlüssel |

NSTTVPJIZMUMFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=S |

Herkunft des Produkts |

United States |

Fundamental Chemical Reactivity and Transformation Studies of 3 1 Tosylpyrrolidin 2 Yl Pyridine 2 Thiol

Mechanistic Investigations of Thiol-Thione Tautomerism and Equilibrium Dynamics

A critical aspect of the chemistry of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol is the existence of a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. This phenomenon is well-documented in related 2-mercaptopyridine compounds. The equilibrium is sensitive to a variety of environmental factors.

In solution, the more polar thione tautomer is generally favored, a preference that is enhanced in polar and protic solvents which can stabilize the C=S and N-H bonds. cdnsciencepub.comscispace.com Computational studies on the parent 2-pyridinethiol show that while the thiol form is more stable in the gas phase, the large dipole moment of the thione form leads to its thermodynamic stabilization in solution. acs.org The equilibrium can also be influenced by concentration; at higher concentrations, self-association through hydrogen bonding can favor the thione form. cdnsciencepub.comcdnsciencepub.com The bulky 3-(1-tosylpyrrolidin-2-yl) substituent likely influences the steric environment around the pyridine (B92270) ring, which could affect the kinetics and thermodynamics of dimerization and thus the tautomeric balance.

The interconversion between the thiol and thione forms is thought to occur through a hydrogen-bonded dimer, as the intramolecular transition state is energetically high. acs.org It is well-established that in neutral and acidic media, the thione form is predominant, while an alkaline medium can shift the equilibrium toward the thiolate anion. researchgate.net

| Factor | Influence on Equilibrium | Favored Tautomer |

|---|---|---|

| Solvent Polarity | Increased polarity stabilizes the more polar tautomer. | Thione cdnsciencepub.comcdnsciencepub.com |

| Solvent Type | Protic solvents (e.g., ethanol, water) favor the thione form. | Thione cdnsciencepub.com |

| Concentration | Higher concentration promotes self-association, favoring the thione. | Thione cdnsciencepub.comcdnsciencepub.com |

| Phase | The thiol form is more stable in the gas phase. | Thiol acs.org |

| pH | Alkaline conditions favor deprotonation to the thiolate. | Thiolate researchgate.net |

Electrophilic and Nucleophilic Reactivity at the Pyridine Ring

The pyridine ring in this molecule is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack but resistant to electrophilic substitution compared to benzene (B151609). quimicaorganica.orgyoutube.com

Nucleophilic Reactivity: Nucleophilic aromatic substitution (SNAr) on pyridine derivatives occurs preferentially at the C2 and C4 positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen, providing significant stabilization. quimicaorganica.orgquora.comstackexchange.com In the case of this compound, the C2 position is already substituted. However, if the thiol group is converted into a good leaving group (e.g., by oxidation to a sulfone), the C2 position would be highly activated for nucleophilic attack. The C4 and C6 positions remain potential sites for nucleophilic attack by strong nucleophiles.

Electrophilic Reactivity: Electrophilic aromatic substitution on the pyridine ring is disfavored and requires harsh conditions. quimicaorganica.org When it does occur, substitution is directed to the C3 and C5 positions, as attack at C2, C4, or C6 leads to a destabilized cationic intermediate where the positive charge is placed on the electron-deficient nitrogen atom. quora.com In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org The presence of the electron-donating thiol/thiolate group at C2 and the bulky substituent at C3 would further complicate the regioselectivity of any potential electrophilic substitution.

Reactivity Profiles of the Tosyl Group and its Role in Activation or Protection

The tosyl (p-toluenesulfonyl, Ts) group attached to the pyrrolidine (B122466) nitrogen serves primarily as a robust protecting group. Its strong electron-withdrawing nature significantly decreases the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in most reactions, such as alkylation or acylation.

This protecting group is stable under a wide range of conditions but can be removed when necessary. Common methods for the cleavage of N-tosyl groups include reductive conditions, such as using sodium in liquid ammonia, or treatment with strong acids like HBr in acetic acid. Recent studies have also explored methods like oxidative cleavage for N-tosylated prolinols. jst.go.jp In some contexts, the tosyl group can activate adjacent C-H bonds for deprotonation and subsequent functionalization, although this is less common for pyrrolidines compared to other systems.

Stereospecific and Stereoselective Transformations Involving the Pyrrolidine Moiety

The pyrrolidine moiety in this compound is chiral, and its synthesis typically originates from chiral starting materials like L-proline or D-proline to ensure stereochemical purity. mdpi.comunibo.it Consequently, transformations involving this part of the molecule are of great interest, with a focus on maintaining or predictably altering the stereochemistry.

With the nitrogen atom protected by the tosyl group, reactions can be directed to the carbon skeleton of the pyrrolidine ring. Stereoselective synthesis of functionalized proline derivatives is a well-established field, often involving the diastereoselective functionalization of the ring. nih.gov For instance, deprotonation at a carbon alpha to the tosyl group, followed by reaction with an electrophile, can proceed with high diastereoselectivity, controlled by the existing stereocenter at C2. The synthesis of pyrrolidine derivatives often starts from cyclic precursors like proline, and the stereochemistry is carried through the synthetic sequence. mdpi.comnih.gov

Exploration of Metal Coordination Chemistry and Complex Formation with Transition Metals

The molecule this compound possesses multiple donor atoms, making it an excellent candidate as a ligand for coordination with transition metals. The pyridine nitrogen and the sulfur atom of the thiol/thione group are the most probable coordination sites. researchgate.net This N,S donor set can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. nih.govnih.gov

Pyridine-2-thiol (B7724439) and its derivatives are known to be versatile ligands, capable of coordinating to metals in several modes, including monodentate (via S or N), chelating, and bridging. rsc.orgunioviedo.es The specific coordination mode depends on the metal ion, its oxidation state, the other ligands present, and the reaction conditions. The tosyl group's sulfonyl oxygens could potentially participate in coordination, although this is less common. The coordination chemistry of such ligands has been explored with a variety of transition metals, including copper, nickel, zinc, cobalt, and ruthenium. nih.govrsc.orgthaiscience.info

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate (S-bound) | Sulfur | The ligand binds to the metal center only through the sulfur atom. rsc.org |

| Monodentate (N-bound) | Pyridine Nitrogen | Coordination occurs solely through the pyridine nitrogen. |

| Bidentate Chelating (N,S) | Nitrogen and Sulfur | The ligand forms a stable five-membered chelate ring with the metal. nih.govnih.gov |

| Bridging | Nitrogen and/or Sulfur | The ligand bridges two or more metal centers. unioviedo.es |

Derivatization Strategies via Thiol Functionalization (e.g., S-alkylation, S-acylation, disulfide formation)

The thiol group is a highly reactive and versatile functional handle for derivatization. Its nucleophilic character allows for a range of transformations at the sulfur atom.

S-alkylation: The thiol or its conjugate base (thiolate) readily reacts with alkyl halides or other electrophiles in an SN2 reaction to form thioethers. This is a common strategy to introduce a wide variety of alkyl or aryl groups onto the sulfur atom. Microwave-assisted nucleophilic substitution of halopyridines with thiols has been shown to be an efficient method. tandfonline.com

S-acylation: Reaction with acyl chlorides or anhydrides leads to the formation of thioesters. These derivatives can be useful as synthetic intermediates.

Disulfide Formation: Thiols can be oxidized to form disulfides (R-S-S-R'). This can occur with mild oxidizing agents or even exposure to air, particularly in the presence of a base. wikipedia.org The reaction is often reversible under reducing conditions. libretexts.org This thiol-disulfide interconversion is a key process in many biological systems and can be used to link two molecules of this compound together. thaiscience.infolibretexts.org

| Derivatization Strategy | Reagent Type | Product Functional Group |

|---|---|---|

| S-Alkylation | Alkyl Halide (R-X) | Thioether (R-S-R') |

| S-Acylation | Acyl Halide (R-COCl) | Thioester (R-S-CO-R') |

| Disulfide Formation | Mild Oxidant (e.g., I2, air) | Disulfide (R-S-S-R) wikipedia.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this molecule would be distributed across aliphatic and aromatic regions, with characteristic chemical shifts and coupling patterns for each moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The presence of the thione tautomer is often confirmed by a significantly downfield signal for the C=S carbon.

2D NMR Techniques: To confirm the assignments from 1D spectra, a series of 2D experiments are essential:

COSY (Correlation Spectroscopy): Maps out proton-proton couplings within the same spin system, which is crucial for tracing the connectivity within the pyrrolidine (B122466) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity between the different structural fragments, such as linking the pyrrolidine ring to the pyridine ring and the tosyl group to the pyrrolidine nitrogen.

Table 1: Predicted ¹H NMR Data for this compound Predicted for a solution in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Predicted Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| H-2' | ~5.0 - 5.2 | multiplet | - | Pyrrolidine CH |

| H-5' | ~3.5 - 3.7 | multiplet | - | Pyrrolidine CH₂ |

| H-3', H-4' | ~1.8 - 2.2 | multiplet | - | Pyrrolidine CH₂ |

| H-4, H-5, H-6 | ~6.8 - 8.5 | multiplet | - | Pyridine ring protons |

| Ar-H (Tosyl) | ~7.3 and 7.7 | two doublets | ~8.0 Hz | AA'BB' system |

| CH₃ (Tosyl) | ~2.4 | singlet | - | Tosyl methyl group |

| N-H/S-H | broad, variable | singlet | - | Thione/thiol proton |

Table 2: Predicted ¹³C NMR Data for this compound Predicted for a solution in CDCl₃. Chemical shifts (δ) are in ppm.

| Carbon | Predicted Chemical Shift (δ) | Assignment |

|---|---|---|

| C=S | ~175 - 180 | Thione carbon |

| C-Ar (Tosyl) | ~127 - 145 | Aromatic carbons |

| C-Ar (Pyridine) | ~115 - 150 | Aromatic carbons |

| C-2' | ~60 - 65 | Pyrrolidine CH |

| C-5' | ~48 - 52 | Pyrrolidine CH₂ |

| C-3', C-4' | ~23 - 35 | Pyrrolidine CH₂ |

| CH₃ (Tosyl) | ~21 | Tosyl methyl carbon |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), the molecular formula can be unequivocally determined.

For the molecular formula C₁₆H₁₈N₂O₂S₂ , the theoretical exact mass of the neutral molecule is calculated to be 350.0762 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺.

Table 3: Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₉N₂O₂S₂⁺ | 350.0835 |

| [M+Na]⁺ | C₁₆H₁₈N₂NaO₂S₂⁺ | 373.0654 |

An experimentally measured m/z value that matches the calculated exact mass to within a few parts per million would provide strong evidence for the proposed molecular formula.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectrum arises from the vibrations (stretching, bending) of chemical bonds, with specific bonds absorbing at characteristic frequencies.

Key expected vibrational frequencies for this compound include:

Sulfonamide Group (SO₂): Two strong absorption bands corresponding to asymmetric (~1350 cm⁻¹) and symmetric (~1160 cm⁻¹) S=O stretching.

Pyridine-2-thione Tautomer: The tautomeric equilibrium between the thiol and thione forms can be probed. wikipedia.org The N-H stretch of the thione would appear as a broad band around 3100-3400 cm⁻¹, while the C=S stretch would be visible in the 1100-1250 cm⁻¹ region.

Thiol Tautomer: The S-H stretching vibration, if present, would give a weak band near 2550 cm⁻¹. mdpi.com

Aromatic and Aliphatic C-H Bonds: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and tosyl-methyl groups appear just below 3000 cm⁻¹. vscht.cz

Pyridine Ring: C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ range. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3400 | Medium, Broad | N-H Stretch (Thione) |

| >3000 | Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| ~2550 | Weak | S-H Stretch (Thiol) |

| ~1600 | Medium | Aromatic C=C/C=N Stretch |

| ~1350 | Strong | Asymmetric S=O Stretch (Sulfonamide) |

| ~1160 | Strong | Symmetric S=O Stretch (Sulfonamide) |

| ~1100-1250 | Medium | C=S Stretch (Thione) |

X-ray Crystallography

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

Most importantly, as the compound possesses a stereocenter at the C2 position of the pyrrolidine ring, X-ray crystallography of a single enantiomer can unambiguously determine its absolute stereochemistry (i.e., whether it has the R or S configuration). This is achieved through the analysis of anomalous dispersion effects, providing an absolute structural model that is considered the gold standard for stereochemical assignment.

Chiroptical Spectroscopy

Given its chiral nature, enantiomerically pure samples of this compound are expected to be optically active. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for analyzing its stereochemical properties in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule's chromophores (the pyridine-2-thione and tosyl-aromatic systems) as they are perturbed by the chiral center. The resulting spectrum, with its characteristic positive or negative bands (Cotton effects), serves as a unique fingerprint for a specific enantiomer. rsc.org This technique is highly valuable for:

Confirming the identity of a specific enantiomer by comparing its spectrum to a known standard.

Determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Studying conformational changes of the molecule in different solvent environments.

Computational Chemistry and Theoretical Modeling of 3 1 Tosylpyrrolidin 2 Yl Pyridine 2 Thiol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which governs the molecule's reactivity and spectroscopic properties.

Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly revealing. The energy and spatial distribution of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. Theoretical calculations for similar pyridine-thiol compounds show that the electron density in the HOMO is often localized on the sulfur atom and the pyridine (B92270) ring, while the LUMO is typically distributed over the pyridine system.

The distribution of electron density can be visualized through electrostatic potential maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a guide to its intermolecular interactions. For this compound, the tosyl group's electron-withdrawing nature significantly influences the charge distribution across the pyrrolidine (B122466) and pyridine rings.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |

Conformational Analysis and Potential Energy Surface Exploration to Identify Stable Isomers

The structural flexibility of the pyrrolidine ring and the rotational freedom around the C-C bond connecting it to the pyridine ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

By systematically rotating dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. This analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn affects its biological activity and physical properties. For related N-substituted pyrrolidines, theoretical analyses have shown that distinct conformers can have significantly different energies and populations at room temperature. The steric bulk of the tosyl group is a major factor in determining the preferred conformation of the pyrrolidine ring.

Theoretical Studies on Tautomeric Preferences and Energetics of the Thiol-Thione Forms

The pyridine-2-thiol (B7724439) moiety of the molecule can exist in two tautomeric forms: the thiol form (with a S-H bond) and the thione form (with a C=S bond and an N-H bond). The equilibrium between these two forms is a key aspect of its chemistry.

Theoretical calculations can predict the relative stabilities of these tautomers by computing their Gibbs free energies in different environments (gas phase and various solvents). Generally, for 2-mercaptopyridine and its derivatives, the thione tautomer is favored, a preference that can be influenced by solvent polarity and the potential for hydrogen bonding. This tautomerism is crucial as the two forms have different hydrogen bonding capabilities and reactivity profiles.

Interactive Data Table: Calculated Tautomer Energetics (Note: The following data is illustrative, as specific values for this compound are not available.)

| Tautomer | Relative Energy (kcal/mol) | Solvent Model |

| Thiol | +2.5 | Gas Phase |

| Thione | 0.0 | Gas Phase |

| Thiol | +1.8 | Water (PCM) |

| Thione | 0.0 | Water (PCM) |

Mechanistic Computational Studies of Key Synthetic Steps and Reactivity Pathways

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis and subsequent reactions of this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.

This allows for the elucidation of the most likely reaction pathways and the identification of rate-determining steps. For instance, in the synthesis of related compounds, computational studies have helped to understand the regioselectivity of reactions and the role of catalysts. Such studies provide a theoretical foundation for optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations and Ligand-Target Interaction Modeling

To explore the potential biological activity of this compound, molecular dynamics (MD) simulations and molecular docking are powerful tools. These methods simulate the interaction of the molecule (as a ligand) with a biological target, such as an enzyme or receptor.

Molecular docking predicts the preferred binding orientation of the ligand within the active site of the target protein. Subsequent MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Energy minimization calculations are performed throughout the simulation to ensure the system remains in a low-energy, physically realistic state. These simulations can help to rationalize the molecule's biological activity and guide the design of more potent analogs.

Mechanistic Investigations in Biological Systems: Understanding Molecular Interactions

Elucidation of Enzyme Inhibition Mechanisms

The structural features of 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol suggest a strong potential for enzyme inhibition, particularly targeting metalloenzymes like Carbonic Anhydrase (CA). The mechanism of inhibition is primarily dictated by the tosyl (a sulfonamide derivative) group, which is a well-established zinc-binding group (ZBG). researchgate.net

Molecular Recognition and Active Site Interactions (Carbonic Anhydrase):

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The inhibition mechanism by sulfonamide-based compounds is a classic example of targeted molecular interaction. mdpi.com

Zinc Binding: The primary interaction occurs between the deprotonated sulfonamide group (SO₂NH⁻) and the Zn²⁺ ion located at the bottom of the enzyme's active site. researchgate.netmdpi.com This coordination displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme. mdpi.com

Hydrogen Bonding: The sulfonamide group also forms a network of hydrogen bonds with amino acid residues within the active site, most notably with the side chain of Threonine 199 (in human CA II). This interaction helps to orient the inhibitor correctly and stabilize the enzyme-inhibitor complex.

While direct inhibitory data for this compound is not specified, the inhibitory constants (Kᵢ) of other sulfonamide-containing compounds against human Carbonic Anhydrase (hCA) isoforms illustrate the potency of this class of inhibitors.

Table 1: Inhibition Constants (Kᵢ) of Representative Sulfonamide Compounds Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Acetazolamide (Reference) | 250 | 12.5 | 2.5 | mdpi.com |

| Compound with N-((4-sulfamoylphenyl)carbamothioyl) moiety | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | mdpi.com |

| Pyridine-3-sulfonamide derivatives | >10,000 | ~3808 (mean) | - | mdpi.com |

Detailed Analysis of Antioxidant Action Mechanisms at a Molecular Level

The pyridine-2-thiol (B7724439) moiety of the compound is the key structural feature responsible for potential antioxidant activity. This group exists in a tautomeric equilibrium with its pyridine-2-thione form. wikipedia.org The thiol (-SH) group can participate in antioxidant processes through several mechanisms at the molecular level.

Hydrogen Atom Transfer (HAT): The thiol group can act as a hydrogen donor to neutralize free radicals (R•), thereby terminating damaging radical chain reactions. The S-H bond is relatively weak, facilitating this transfer.

Reaction: R• + R'-SH → RH + R'-S•

Electron Transfer: The thiol can also donate an electron to a radical, followed by proton loss, to achieve the same neutralizing effect.

Metal Chelation: The pyridine-2-thiol structure can act as a chelating agent, binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, it can prevent them from participating in Fenton-type reactions, which are a major source of highly reactive hydroxyl radicals.

Oxidation to Disulfide: The resulting thiyl radical (R'-S•) is relatively stable and can react with another thiyl radical to form a disulfide (R'-S-S-R'), a non-radical species. wikipedia.org

Studies on related compounds have demonstrated significant radical scavenging activity. For instance, certain triazolyl-quinolinone derivatives showed DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity comparable to the standard antioxidant Trolox. mdpi.com

Investigation of Antibacterial Mechanisms

The antibacterial potential of this compound can be inferred from the known activities of its constituent parts: the sulfonamide, pyridine (B92270), and pyrrolidine (B122466) moieties. researchgate.netnih.govnih.gov

Inhibition of Bacterial Enzymes: Similar to its action on human enzymes, the sulfonamide group can inhibit essential bacterial metalloenzymes, such as bacterial carbonic anhydrases, which are vital for the pathogen's metabolism and survival. Furthermore, related carboxamide structures have been investigated as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria. mdpi.com

Disruption of Metabolic Pathways: Sulfonamides are classic antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in the bacterial synthesis of folic acid. While the tosyl group is a modified sulfonamide, it could potentially interfere with this or other crucial metabolic pathways.

Interaction with Cellular Components: The pyridine and pyrrolidine rings are common scaffolds in antibacterial agents. nih.govnih.govresearchgate.net These heterocyclic structures can facilitate the compound's entry into bacterial cells and interact with various cellular targets, including DNA, ribosomes, or cell membrane components, leading to bacteriostatic or bactericidal effects. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown potent activity against Gram-positive bacteria by inhibiting protein biosynthesis. nih.gov

Table 2: Antibacterial Activity of Structurally Related Compound Classes

| Compound Class | Bacterial Target/Mechanism | Example Activity | Reference |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinones | Inhibition of bacterial protein biosynthesis (50S ribosome subunit) | Strong activity against Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | nih.gov |

| 1,3,4-Oxadiazole-2-thiol derivatives | General antibacterial activity | Activity against Gram-positive and Gram-negative bacteria | researchgate.net |

| Carbapenems with a pyrrolidine moiety | Inhibition of cell wall synthesis | Potent activity against Gram-positive and Gram-negative bacteria | nih.gov |

Identification and Characterization of Molecular Targets and Binding Affinities

Based on its chemical structure, the primary and most predictable molecular targets for this compound are the various isoforms of carbonic anhydrase. The sulfonamide group is a powerful and specific pharmacophore for this enzyme family. nih.govmdpi.com Binding affinities for related sulfonamides are typically in the nanomolar to low micromolar range, indicating a high-affinity interaction. mdpi.com

Kinases: Pyridine-containing compounds have been developed as inhibitors of various kinases, such as Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com The binding in these cases involves interactions with the ATP-binding pocket of the kinase.

Sigma Receptors (σRs): Certain polyfunctionalized pyridines have demonstrated high affinity for sigma receptors, which are implicated in neurological disorders. researchgate.net For example, a pyridine dicarbonitrile derivative showed a Kᵢ of 1.45 nM for the σ1 receptor. researchgate.net

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The 3-pyridyl-pyrrolidine substructure is reminiscent of nicotine (B1678760), which is a potent agonist at nAChRs. nih.govnih.gov While the tosyl group and 2-thiol substitution would significantly alter its properties, the potential for interaction with this class of receptors cannot be entirely ruled out without specific testing.

Table 3: Potential Molecular Targets and Binding Affinities of Related Pyridine Derivatives

| Compound Class | Molecular Target | Reported Binding Affinity | Reference |

|---|---|---|---|

| Sulfonamides | Carbonic Anhydrase (hCA II, hCA VII) | Kᵢ = 1.1 - 384.3 nM | mdpi.com |

| Polyfunctionalized Pyridines | Sigma-1 Receptor (hσ1R) | Kᵢ = 1.45 nM | researchgate.net |

| Arylpyridin-2-yl Guanidines | Mitogen- and Stress-Activated Kinase 1 (MSK1) | IC₅₀ ≈ 18 µM | mdpi.com |

Advanced Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-Activity Relationship (SAR) studies analyze how modifications to a compound's structure affect its biological activity. For this compound, SAR can be inferred from studies on analogous molecules targeting enzymes like carbonic anhydrase and kinases.

Role of the Sulfonamide Group: For carbonic anhydrase inhibition, the primary sulfonamide group (-SO₂NH₂) is essential for high-affinity binding to the active site zinc ion. researchgate.netnih.gov N-substitution on the sulfonamide nitrogen generally leads to a dramatic decrease in inhibitory potency, as it prevents the necessary deprotonation and coordination to the zinc. researchgate.net

Positional Isomerism: The relative positions of substituents on the pyridine ring are critical. In a study of arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors, moving the phenyl group from position 6 of the pyridine ring to positions 3, 4, or 5 resulted in a complete loss of activity, highlighting the precise geometric requirements for interaction within the kinase binding site. mdpi.com

Conformational Rigidity: The flexibility or rigidity of the molecule can impact its binding affinity. The pyrrolidine ring in this compound has a degree of conformational flexibility. In some inhibitor series, rigidifying the structure by incorporating rings can lock the molecule into a more favorable binding conformation, thereby enhancing activity. mdpi.com For instance, replacing a flexible pyridine-guanidine with a more rigid aminobenzimidazole scaffold led to a 10-fold increase in MSK1 inhibitory potency. mdpi.com

These SAR principles, derived from related compound series, provide a framework for predicting how structural changes to this compound might modulate its interactions with various biological targets.

Emerging Applications in Advanced Organic Synthesis and Materials Science

Development as Chiral Ligands or Organocatalysts in Asymmetric Transformations

The inherent chirality of the 2-substituted N-tosylpyrrolidine moiety in 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol makes it a promising candidate for development as a chiral ligand or organocatalyst in asymmetric transformations. The pyrrolidine (B122466) ring, often derived from the chiral pool amino acid proline, is a well-established scaffold for inducing stereoselectivity in a wide range of chemical reactions.

Chiral pyridine-containing ligands have garnered considerable interest in asymmetric catalysis. nih.govhkbu.edu.hk The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group can act as a bidentate chelate, coordinating to a metal center and creating a chiral environment. This chiral pocket can then direct the approach of substrates, leading to the preferential formation of one enantiomer over the other.

Research on similar chiral pyrrolidine-pyridine conjugate bases has demonstrated their effectiveness as catalysts in asymmetric Michael addition reactions, yielding products with high enantioselectivities. nih.gov It is conceivable that this compound could be employed in a similar capacity or as a ligand in metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, or hydrosilylation. The tunability of the tosyl group and the potential for further modification of the pyridine ring offer avenues for fine-tuning the steric and electronic properties of the ligand to optimize catalytic activity and stereocontrol. rsc.org

The field of organocatalysis has also seen the successful application of chiral pyrrolidine derivatives. rsc.org The nitrogen atom of the pyrrolidine ring in the subject compound, after potential deprotection of the tosyl group, could function as a Lewis base or participate in the formation of enamine or iminium ion intermediates, which are key to many organocatalytic cycles.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Asymmetric Transformation | Potential Role of the Compound | Metal Catalyst (if applicable) |

| Michael Addition | Organocatalyst or Chiral Ligand | Cu, Ni, Zn |

| Aldol Reaction | Organocatalyst or Chiral Ligand | Ti, Sn, Zn |

| Diels-Alder Reaction | Chiral Ligand | Cu, Fe, Mg |

| Asymmetric Hydrogenation | Chiral Ligand | Rh, Ru, Ir |

| Asymmetric Allylic Alkylation | Chiral Ligand | Pd, Ir |

Application in Catalyst Development for Cross-Coupling or Other Catalytic Processes

The pyridine-2-thiol (B7724439) functionality of this compound presents significant opportunities for its application in catalyst development, particularly for cross-coupling reactions. ontosight.ai Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

The sulfur and nitrogen atoms of the pyridine-2-thiol moiety can act as a robust bidentate ligand for various transition metals, including palladium, nickel, and copper, which are commonly used in cross-coupling catalysis. The formation of a stable metal complex can influence the reactivity and selectivity of the catalytic cycle.

However, the use of 2-substituted pyridine derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be challenging. nih.gov The nitrogen atom of the pyridine can coordinate to the metal center, potentially inhibiting the catalytic activity. To overcome this, strategies such as the use of pyridine sulfinates as coupling partners have been developed. rsc.org The inherent thiol group in this compound could potentially circumvent some of these issues by forming a strong, well-defined coordination sphere around the metal catalyst.

Furthermore, the chiral nature of the ligand could be exploited in enantioselective cross-coupling reactions, a highly sought-after transformation in the synthesis of chiral molecules. The development of catalysts based on this scaffold could lead to novel and efficient methods for the synthesis of enantioenriched biaryls and other important structural motifs.

Table 2: Potential Cross-Coupling Reactions and Catalytic Processes

| Cross-Coupling Reaction | Metal Catalyst | Potential Advantage of the Ligand |

| Suzuki-Miyaura Coupling | Palladium, Nickel | Enhanced stability and reactivity |

| Heck Reaction | Palladium | Control of regioselectivity |

| Sonogashira Coupling | Palladium, Copper | Mild reaction conditions |

| Buchwald-Hartwig Amination | Palladium | Access to chiral amines |

| C-H Activation | Rhodium, Iridium, Palladium | Site-selective functionalization |

Incorporation into Functional Materials through Metal Complexation

The ability of the pyridine-2-thiol group to coordinate with a wide range of metal ions makes this compound an excellent building block for the construction of functional materials such as supramolecular assemblies and coordination polymers. cdnsciencepub.comrsc.org These materials have potential applications in areas such as gas storage, catalysis, sensing, and optics.

The nitrogen and sulfur atoms of the pyridine-2-thiol moiety can act as bridging ligands, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. The chiral N-tosylpyrrolidine substituent can introduce stereochemical information into the resulting material, potentially leading to the formation of chiral frameworks with interesting properties, such as enantioselective recognition or catalysis.

The nature of the metal ion and the reaction conditions can influence the final structure and properties of the coordination polymer. By carefully selecting the metal precursor and solvent system, it is possible to control the dimensionality and topology of the resulting material. The tosyl group on the pyrrolidine nitrogen can also engage in non-covalent interactions, such as hydrogen bonding or π-stacking, which can further direct the self-assembly process and stabilize the final structure. The study of tungsten complexes with pyridine-2-thiolate (B1254107) ligands has provided insights into the coordination chemistry and reactivity of such systems. acs.orgnih.gov

Utility as a Versatile Intermediate in the Synthesis of Complex Natural Products or Bioactive Molecules

The chiral N-tosylpyrrolidine unit of this compound makes it a valuable chiral intermediate for the synthesis of complex natural products and bioactive molecules. nih.govrsc.org The pyrrolidine ring is a common structural motif found in a vast array of alkaloids and other biologically active compounds. nih.gov

The tosyl group serves as an excellent protecting group for the pyrrolidine nitrogen, allowing for selective functionalization at other positions of the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed when desired. The 2-position of the pyrrolidine ring is activated for further synthetic transformations.

Starting from this chiral building block, a variety of synthetic strategies can be envisioned. The pyridine-2-thiol moiety can be modified through various reactions, such as alkylation, arylation, or conversion to other functional groups. The pyrrolidine ring can also be further elaborated. For example, the carbon atom adjacent to the nitrogen can be functionalized, or the ring can be incorporated into a larger, more complex molecular framework.

The versatility of this intermediate makes it a powerful tool for the stereoselective synthesis of a wide range of target molecules, including those with potential therapeutic applications. The ability to introduce a chiral pyrrolidine unit with a handle for further functionalization is highly advantageous in the field of medicinal chemistry and natural product synthesis. rsc.org

Q & A

Q. What are effective synthetic routes for 3-(1-Tosylpyrrolidin-2-yl)pyridine-2-thiol?

A robust method involves nucleophilic aromatic substitution (SNAr) with pyridine-2-thiol derivatives. For example, reactions in dry DMF with K₂CO₃ as a base yield high-purity products. In analogous systems, pyridine-2-thiol reacts selectively to form disubstituted compounds with yields up to 85% under optimized conditions . Key steps:

- Use anhydrous solvents to prevent hydrolysis.

- Optimize reaction time (typically 12–24 hrs) and temperature (80–100°C).

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can researchers characterize this compound spectroscopically?

- 1H/13C NMR : Identify pyrrolidine protons (δ 3.0–4.0 ppm) and pyridine-thiol aromatic signals (δ 7.0–8.5 ppm). Tosyl groups show distinct singlet sulfonyl protons.

- IR Spectroscopy : Confirm S–H stretching (2500–2600 cm⁻¹) and sulfonyl S=O bonds (1150–1250 cm⁻¹) .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., (3S)-pyrrolidine configuration) .

Q. What safety precautions are critical when handling pyridine-2-thiol derivatives?

- Wear nitrile gloves and safety goggles to avoid skin/eye irritation (OSHA Category 2) .

- Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S).

- Store under inert gas (N₂/Ar) to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How does the thiol group influence reactivity in acylation or coordination chemistry?

The thiol-thione tautomerism (pySH ↔ pyS–) provides dual reactivity:

- Acylation : Pyridine-2-thiol esters act as potent acylating agents due to stabilization of the thione tautomer post-reaction .

- Coordination Chemistry : The thiolate form (pyS–) binds metals in κ¹ (monodentate) or κ² (bidentate) modes. For example, Re(V) oxo complexes show hapticity-dependent redox behavior .

Q. What strategies resolve contradictions in reported reaction yields for pyridine-2-thiol derivatives?

Discrepancies often arise from:

Q. Can this compound be applied in stimuli-responsive drug delivery systems?

Yes. The thiol-disulfide exchange enables conjugation to polymers (e.g., PDA-PEG). Disulfide bonds remain stable in circulation but cleave intracellularly under high glutathione (GSH) levels, enabling controlled drug release . Key steps:

- Conjugate via thiol-disulfide linkage (pH 7.4, RT).

- Validate release kinetics using HPLC or fluorescence assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.